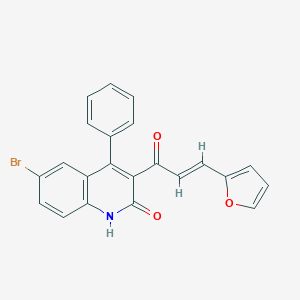
(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C22H14BrNO3 . It is not intended for human or veterinary use and is for research use only .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 420.3g/mol. Other physical and chemical properties such as melting point, boiling point, and density would require experimental determination .Applications De Recherche Scientifique
Quinoline Derivatives and Their Applications
Quinoline derivatives, such as hydroxyquinolines, have been explored for their potential in medicinal chemistry. Hydroxyquinolines are recognized for their chromophore properties and their ability to detect metal ions and anions. Over the past decades, these compounds have drawn attention for their significant biological activities, leading to the development of potent drug molecules for treating diseases like cancer, HIV, and neurodegenerative disorders. The metal chelation properties of hydroxyquinolines further underscore their potential in drug development for various diseases (Gupta, Luxami, & Paul, 2021).
Furan Derivatives and Their Applications
Furan derivatives, specifically those incorporating furanyl or thienyl substituents, play a significant role in drug design. These compounds are critical in medicinal chemistry, contributing to the development of bioactive molecules. The review by Ostrowski (2022) demonstrates the importance of furan and thiophene as structural units in bioactive molecules, including their applications in antiviral, antitumor, and antimicrobial activities. Such derivatives are explored extensively for their potential in creating new therapeutic agents (Ostrowski, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO3/c23-15-8-10-18-17(13-15)20(14-5-2-1-3-6-14)21(22(26)24-18)19(25)11-9-16-7-4-12-27-16/h1-13H,(H,24,26)/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREHRPYUBWNHDV-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
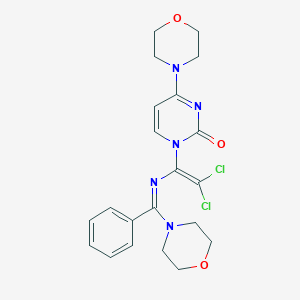
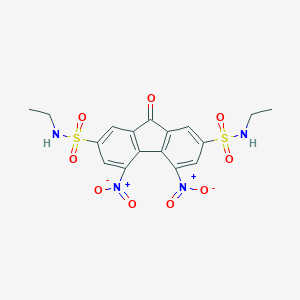
![(2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)ethylidene]-2-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412135.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-4-nitrobenzamide](/img/structure/B412136.png)
![3,6-Bis[(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy]hexahydrofuro[3,2-b]furan](/img/structure/B412137.png)

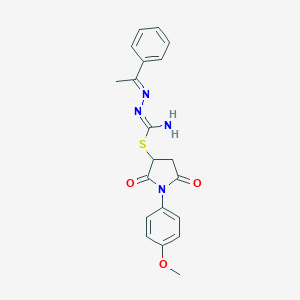
![[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-phenylethylideneamino]carbamimidothioate](/img/structure/B412142.png)
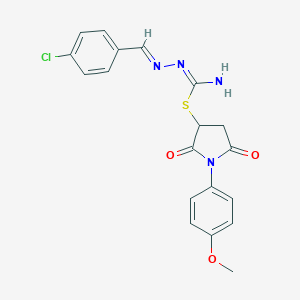

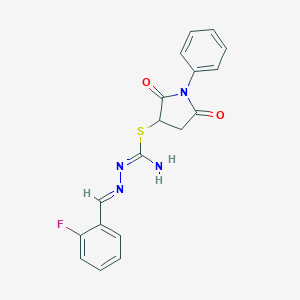
![1-(2,5-Dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B412149.png)

![3-(3-{[(2-{3-Nitrobenzylidene}hydrazino)(imino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B412151.png)
